molecular formula C13H9N5O6 B5019043 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid

Cat. No.: B5019043
M. Wt: 331.24 g/mol
InChI Key: OXLHMIURMJJYGM-UHFFFAOYSA-N
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Description

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid is an organic compound that belongs to the class of nitrobenzoic acids

Properties

IUPAC Name

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O6/c19-13(20)8-4-10(7-12(5-8)18(23)24)15-16-14-9-2-1-3-11(6-9)17(21)22/h1-7H,(H,14,15)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLHMIURMJJYGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=NNC2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601319979
Record name 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671246
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

318271-34-0
Record name 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601319979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nitration of benzoic acid at low temperatures to produce 3-nitrobenzoic acid, which is then further reacted with 3-nitrophenylhydrazine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrazination processes, utilizing advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like sodium nitrite and hydrochloric acid are employed for diazotization reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of diazonium salts and subsequent coupling products.

Scientific Research Applications

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitro groups and iminohydrazinyl linkage play a crucial role in its biological activity. The compound may act by inhibiting specific enzymes or receptors, leading to modulation of cellular processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    3-nitrobenzoic acid: A precursor to the compound, used in various chemical reactions.

    3-nitrophenylhydrazine: Another precursor, involved in the synthesis of the compound.

    4-nitrobenzoic acid: Similar in structure but with different chemical properties and applications.

Uniqueness

3-nitro-5-[2-(3-nitrophenyl)iminohydrazinyl]benzoic acid is unique due to the presence of both nitro and iminohydrazinyl groups, which confer distinct chemical reactivity and potential biological activities. Its ability to participate in diverse chemical reactions and its applications in various fields make it a compound of significant interest .

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